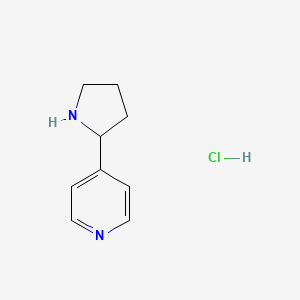

4-(Pyrrolidin-2-yl)pyridinehydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylpyridine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;/h3-4,6-7,9,11H,1-2,5H2;1H |

InChI Key |

FLSYFFRULXRVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Chemical Synthesis and Preparation Methodologies for 4 Pyrrolidin 2 Yl Pyridinehydrochloride and Its Analogs

Established Synthetic Routes to the Pyrrolidine-Pyridine Core System

The construction of the 4-(pyrrolidin-2-yl)pyridine scaffold is a key challenge addressed through various synthetic approaches. These routes can be broadly categorized into multi-step convergent and divergent strategies, as well as more streamlined one-pot reactions.

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses remain a cornerstone for the preparation of complex molecules like 4-(pyrrolidin-2-yl)pyridine, offering flexibility and control over the introduction of functional groups.

Divergent Synthesis: Divergent strategies begin with a common intermediate that is subsequently modified to produce a variety of analogs. nih.gov For the synthesis of 4-(pyrrolidin-2-yl)pyridine analogs, a pre-formed pyrrolidine-pyridine core could be functionalized at various positions on either ring. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, a divergent approach could involve the initial synthesis of a protected 4-(pyrrolidin-2-yl)pyridine, followed by selective functionalization of the pyridine (B92270) or pyrrolidine (B122466) ring.

Recent advancements have also demonstrated the synthesis of pyrrolidine derivatives through a ring contraction of pyridines, presenting a novel divergent route to access functionalized pyrrolidine skeletons from abundant pyridine starting materials. nih.gov

One-Pot Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency by reducing the number of purification steps and minimizing waste, one-pot reactions have been developed for the synthesis of substituted pyridines and pyrrolidines. mdpi.comtandfonline.com These methods often involve a cascade of reactions where intermediates are generated and consumed in the same reaction vessel.

A one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz pyridine synthesis, has been shown to produce polysubstituted pyridines with high regiochemical control. core.ac.uk While not directly yielding the 4-(pyrrolidin-2-yl)pyridine structure, this methodology highlights the potential for multi-component reactions in constructing the pyridine core. Similarly, one-pot methods for the synthesis of pyrrolidines from halogenated amides have been reported, which integrate amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com

A highly regioselective one-pot method for the synthesis of fused pyridine derivatives has also been developed, based on the reaction of 1,1-diethoxybutane (B1585066) derivatives with aromatic and heterocyclic nucleophiles. acs.org Although this leads to fused systems, the underlying principles of sequential ring-closure and rearrangement reactions could potentially be adapted for the synthesis of the target compound.

Strategies for Hydrochloride Salt Formation and Purification

The final step in the preparation of 4-(pyrrolidin-2-yl)pyridinehydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 4-(pyrrolidin-2-yl)pyridine, with hydrochloric acid.

The most common method involves dissolving the pyridine derivative in a suitable organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas. wikipedia.org This leads to the precipitation of the pyridinium (B92312) chloride salt, which can then be collected by filtration. Alternatively, a solution of hydrochloric acid in an organic solvent like ethanol (B145695) or isopropanol (B130326) can be added to the solution of the free base.

Purification of the resulting salt often involves recrystallization from an appropriate solvent or solvent mixture to obtain a high-purity product. orgsyn.org The choice of solvent is crucial to ensure good recovery of the purified salt. In some cases, vacuum drying is employed to remove any residual solvent. google.com A method for recovering pyridine from waste solutions involves the formation of pyridine hydrochloride, followed by distillation and neutralization, highlighting the stability and importance of this salt form. google.com

Advanced Methodologies in Pyrrolidine Ring Formation

The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of its derivatives. Consequently, significant research has focused on the development of asymmetric methods for the synthesis of the pyrrolidine moiety.

Asymmetric Synthesis Approaches to the Pyrrolidine Moiety

Asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries. Biocatalytic approaches using transaminases have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines, offering high enantiomeric excess for both enantiomers. acs.org

Another approach involves the kinetic resolution of racemic precursors. For example, a chiral phosphoric acid-catalyzed aza-Michael reaction has been used to cyclize racemic substrates, leading to enantioenriched chiral pyrrolidines. whiterose.ac.uk Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also been shown to produce pyrrolidine compounds with predictable selectivities. organic-chemistry.org

| Asymmetric Method | Key Features | Typical Reagents/Catalysts | Stereochemical Outcome |

| Biocatalytic Amination | High enantioselectivity for both enantiomers. | Transaminases, ω-chloroketones | Up to >99.5% ee |

| Kinetic Resolution | Resolution of racemic starting materials. | Chiral phosphoric acids (e.g., (R)-TRIP) | Up to 90% ee |

| Intramolecular C-H Amination | Good for forming the pyrrolidine ring. | Palladium catalysts, picolinamide (B142947) protecting group | Predictable selectivity |

| [3+2] Cycloaddition | Forms densely substituted pyrrolidines. | Azomethine ylides, chiral N-tert-butanesulfinylazadienes | High diastereoselectivity |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in the synthesis of pyrrolidines. researchgate.net

One prominent example is the use of N-tert-butanesulfinamide. This chiral auxiliary can be condensed with aldehydes or ketones to form N-sulfinylimines, which then undergo diastereoselective reactions. For instance, the N-tert-butanesulfinylimine group can act as an electron-withdrawing group in 1-azadienes, enabling highly diastereoselective [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. acs.orgresearchgate.net The stereochemistry of the final product is directed by the configuration of the sulfinyl group.

Another strategy involves the use of chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol. acs.org This auxiliary can be used to direct the diastereoselective addition of Grignard reagents to imines and 1,3-oxazolidines, ultimately leading to the formation of trans-2,5-disubstituted pyrrolidines. The removal of the auxiliary then yields the enantiomerically enriched pyrrolidine product.

| Chiral Auxiliary | Reaction Type | Key Intermediate | Stereochemical Control |

| N-tert-butanesulfinamide | [3+2] Cycloaddition | N-tert-butanesulfinylazadiene | High diastereoselectivity directed by the sulfinyl group. |

| (R)-Phenylglycinol | Diastereoselective Grignard Addition | Chiral imine and 1,3-oxazolidine | Formation of trans-disubstituted pyrrolidines. |

Organocatalytic and Metal-Catalyzed Asymmetric Cyclizations

The asymmetric construction of the chiral pyrrolidine ring is a critical step in the synthesis of 4-(pyrrolidin-2-yl)pyridine. Both organocatalytic and metal-catalyzed [3+2] cycloaddition reactions have emerged as powerful tools for this purpose. These reactions typically involve the reaction of an azomethine ylide with an alkene, leading to the stereocontrolled formation of the pyrrolidine ring.

Organocatalysis, utilizing small chiral organic molecules, offers an environmentally benign alternative to metal-based catalysts. Chiral thioureas and squaramides derived from cinchona alkaloids have been successfully employed to catalyze the asymmetric [3+2] cycloaddition of imines of α-amino esters with various electron-deficient alkenes. The catalyst, through a network of hydrogen bonds, effectively shields one face of the intermediate, directing the cycloaddition to proceed with high enantioselectivity.

Metal-catalyzed approaches often utilize complexes of copper, silver, or gold in conjunction with chiral ligands. For instance, a copper(I) complex with a chiral bis(oxazoline) ligand can effectively catalyze the reaction between an iminoester and an alkene, affording the corresponding polysubstituted pyrrolidine with excellent diastereo- and enantioselectivity. The choice of the metal, ligand, and reaction conditions is crucial in controlling the stereochemical outcome.

Table 1: Comparison of Organocatalytic and Metal-Catalyzed Asymmetric [3+2] Cycloadditions for Pyrrolidine Synthesis

| Catalyst Type | Typical Catalyst | Ligand | Advantages | Disadvantages |

| Organocatalyst | Cinchona alkaloid-derived thiourea/squaramide | - | Metal-free, environmentally friendly, often high enantioselectivity. | May require higher catalyst loading, longer reaction times. |

| Metal Catalyst | Copper(I), Silver(I) | Chiral bis(oxazoline), phosphine (B1218219) ligands | High turnover numbers, often high diastereo- and enantioselectivity. | Potential for metal contamination in the final product, cost of precious metals. |

Enzymatic Approaches for Chiral Induction

Biocatalysis offers a highly selective and sustainable route to chiral pyrrolidines. Enzymes such as ω-transaminases and monoamine oxidases (MAOs) have been employed in chemoenzymatic cascades to produce enantiomerically pure pyrrolidine derivatives. For example, a keto-acid precursor can be stereoselectively aminated using an engineered ω-transaminase to introduce the chiral amine center.

In another approach, a racemic amine can be resolved using a monoamine oxidase variant that selectively oxidizes one enantiomer to the corresponding imine, which is then reduced back to the racemic amine, allowing for a dynamic kinetic resolution and enrichment of the desired enantiomer. More recently, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C-H amination of alkyl azides, providing a direct and highly enantioselective route to the pyrrolidine ring.

Regioselective Functionalization of the Pyrrolidine Ring

Once the pyrrolidine ring is constructed, regioselective functionalization is often necessary to introduce the pyridine moiety at the 2-position or to synthesize various analogs. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation of the pyrrolidine ring. By employing a suitable directing group attached to the pyrrolidine nitrogen, such as an aminoquinoline amide, it is possible to direct the palladium catalyst to selectively activate and functionalize a specific C-H bond. While arylation at the C4 position has been more commonly reported, careful selection of the directing group and reaction conditions can influence the regioselectivity. For instance, the use of a pyridine-based ligand in stoichiometric amounts has been shown to facilitate the isolation of a palladacycle intermediate at the C4 position of a pyrrolidine derivative. acs.org

Pyridine Ring Construction and Functionalization Pathways

The pyridine moiety can be introduced either by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Pyridinium Salt Formation and Reactivity in Synthesis

Pyridinium salts are versatile intermediates in pyridine chemistry. They can be formed by the reaction of a pyridine with an alkyl halide. The resulting pyridinium salt is activated towards nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be harnessed to introduce substituents onto the pyridine ring. For example, the Zincke reaction involves the ring-opening of a pyridinium salt with an amine, followed by recyclization to form a new substituted pyridine.

Regioselective Substitution on the Pyridine Moiety

Directly coupling a pyrrolidine nucleophile to the 4-position of a pyridine ring is a key challenge. One common approach involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with a protected 2-lithiopyrrolidine or a corresponding Grignard reagent. The success of this reaction is highly dependent on the nature of the protecting group on the pyrrolidine nitrogen and the reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. However, these are more commonly used for the formation of C-N bonds, leading to N-substituted pyrrolidinopyridines rather than the desired C-C linked product.

A less direct but effective method involves the synthesis of 2-(4-pyridyl)-1-pyrroline, followed by its reduction to the corresponding pyrrolidine. The pyrroline (B1223166) precursor can be synthesized through various condensation reactions, for instance, between pyridine-4-carboxaldehyde and a suitable C4 building block that can be cyclized to the pyrroline ring. Subsequent reduction of the imine functionality of the pyrroline can be achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Comparative Analysis of Synthetic Efficiency and Yields

Strategies that rely on the early introduction of the chiral center through asymmetric catalysis or enzymatic resolution often involve more steps but can provide high enantiopurity in the final product. The yields in asymmetric [3+2] cycloadditions can range from moderate to excellent, often exceeding 80%, with enantiomeric excesses typically above 90%.

Direct coupling methods, such as the reaction of a 2-metallated pyrrolidine with a 4-halopyridine, can be more convergent but may suffer from lower yields due to the challenges in preparing and handling the organometallic pyrrolidine reagent.

Table 2: Illustrative Yields for Key Synthetic Steps

| Step | Reaction Type | Starting Materials | Product | Reported Yield (%) |

| Pyrrolidine Formation | Asymmetric [3+2] Cycloaddition | Iminoester, Alkene | Chiral Pyrrolidine | 70-95% |

| Pyridine Functionalization | Nucleophilic Aromatic Substitution | 4-Chloropyridine (B1293800), N-Boc-2-lithiopyrrolidine | N-Boc-4-(pyrrolidin-2-yl)pyridine | 40-60% |

| Pyrroline Reduction | Catalytic Hydrogenation | 2-(4-pyridyl)-1-pyrroline | 4-(Pyrrolidin-2-yl)pyridine | >90% |

Evaluation of Reaction Conditions and Solvent Systems

The synthesis of 4-(pyrrolidino)pyridine (PPY) analogs has been explored through several methods, with the nucleophilic aromatic substitution (SNAr) reaction being a common approach. researchgate.net This method involves the reaction of a 4-substituted pyridine with a pyrrolidine derivative. The choice of the leaving group on the pyridine ring, the base, the solvent, and the temperature are all critical parameters that influence the reaction's success and yield.

One studied approach is the SNAr coupling between 4-halopyridines or 4-phenoxypyridines and trans-2,5-disubstituted pyrrolidines. researchgate.net Research into these reactions has revealed significant challenges, particularly with sterically demanding pyrrolidines. For instance, attempts to couple pyrrolidine with 4-bromopyridine (B75155) under conditions successful for morpholine (B109124) failed, highlighting the sensitivity of the reaction to the nature of the nucleophile. researchgate.net

A systematic evaluation of different reaction conditions for the SNAr coupling of various 4-substituted pyridines with trans-2,5-bis(phenoxymethyl)pyrrolidine has been documented. The results demonstrate a strong dependence of the product yield on the specific combination of reactants and conditions. researchgate.net

| Pyridine Substrate (4-Substituted) | Pyrrolidine | Method | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Chloropyridine | trans-2,5-Bis(phenoxymethyl)pyrrolidine | A | K2CO3 (2 eq.), 110 °C, 15 h | ~50 (by NMR) |

| 4-Phenoxypyridine | trans-2,5-Bis(phenoxymethyl)pyrrolidine | B | K2CO3 (1 eq.), DMF, 95 °C, 22 h | 0 |

| 4-Phenoxypyridine | trans-2,5-Bis(benzyloxymethyl)pyrrolidine | B | K2CO3 (1 eq.), DMF, 95 °C, 22 h | <10 (by NMR) |

| Pyridine-4-sulfonyl chloride | trans-2,5-Bis(phenoxymethyl)pyrrolidine | C | No base, 200 °C, 22 h | ~90 (by NMR), 50 (isolated) |

Another synthetic strategy involves a copper-catalyzed Ullmann-type coupling. A general procedure for this reaction has been described using copper powder as the catalyst, caesium carbonate as the base, and a mixed dimethyl sulfoxide (B87167) (DMSO)-water solvent system. chemicalbook.com This method was applied to the synthesis of 4-pyrrolidinopyridine (B150190) from 4-chloropyridine and pyrrolidine, achieving a high yield under sealed-tube conditions. chemicalbook.com

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloropyridine | Pyrrolidine | Cu powder | Cs2CO3 | DMSO/H2O (1:1) | 110 °C | 14 h | 89 |

The synthesis can also be achieved through the hydrogenation of pyridine precursors. researchgate.netchemrxiv.orgacs.org Catalytic hydrogenation of substituted pyridines using catalysts like PtO2 in protic solvents such as glacial acetic acid can yield the corresponding saturated piperidine (B6355638) rings. researchgate.net While this method typically produces piperidines, modifications and specific substrates can lead to pyrrolidine-containing structures or serve as a basis for their subsequent synthesis. For instance, an electrocatalytic hydrogenation approach using a carbon-supported rhodium catalyst has been developed for hydrogenating pyridines at ambient temperature and pressure. chemrxiv.orgacs.org

Scalability of Laboratory Syntheses for Research Purposes

The transition from a laboratory-scale synthesis to a larger, preparative scale for research purposes presents several challenges, including reaction control, purification, and reagent cost. For pyridine and pyrrolidine derivatives, scalability has been demonstrated for certain synthetic routes.

A photo-promoted ring contraction of pyridine with silylborane has been shown to be scalable, enabling the preparation of approximately 3 grams of a functionalized pyrrolidine derivative from 10 mmol of pyridine in a single run. nih.gov This method provides a building block that can be further elaborated into various pyrrolidine-containing compounds. nih.gov The scalability of this photochemical reaction is a significant advantage for producing sufficient quantities of material for further research. nih.gov

Similarly, synthetic methodologies for spirocyclic pyrrolidines, which are structurally related analogs, have been developed to be scalable up to a 100-gram scale. nih.gov These multi-step sequences commence from readily available starting materials and have been optimized to address issues that arise during scale-up, such as purification and handling of intermediates. nih.gov For example, a reaction sequence involving the hydroboration-oxidation of an alkene followed by mesylation and cyclization was successfully scaled up, with the hydroboration-oxidation step yielding 71–83% on a larger scale. nih.gov

The synthesis of pyridine-diimine (PDI) ligands, which share the pyridine core, has also been made scalable. nih.gov A streamlined synthesis using a Minisci reaction with inexpensive, commercially available starting materials avoids the use of toxic and pyrophoric reagents that are difficult to handle on a large scale. nih.gov This approach underscores the importance of choosing scalable and practical reactions from the outset of a synthetic campaign.

For the synthesis of δ-lactams from pyridine precursors via interrupted hydrogenation, a gram-scale reaction has been successfully demonstrated. nih.gov A 2-gram scale hydrogenation proceeded with no significant loss in yield or enantiomeric ratio, highlighting the potential for producing substantial quantities of the product for further studies. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Pyrrolidin 2 Yl Pyridinehydrochloride

Nucleophilic Reactivity of the Pyrrolidine (B122466) and Pyridine (B92270) Nitrogen Centers

The presence of two nitrogen atoms, one in the aromatic pyridine ring and the other in the saturated pyrrolidine ring, provides multiple sites for nucleophilic attack. Their respective reactivities are influenced by their hybridization and local electronic environment.

Protonation and Acid-Base Behavior of the Hydrochloride Salt

The hydrochloride salt of 4-(pyrrolidin-2-yl)pyridine implies that at least one of the nitrogen atoms is protonated. The pyridine nitrogen, being part of an aromatic system, is generally less basic than the sp3-hybridized nitrogen of the pyrrolidine ring. The pKa of the conjugate acid of pyridine is approximately 5.23, while saturated amines like pyrrolidine have significantly higher pKa values, typically around 11. wikipedia.org Therefore, in the hydrochloride salt, it is the more basic pyrrolidine nitrogen that is preferentially protonated.

The acid-base equilibrium can be represented as follows:

This equilibrium is crucial in determining the reactive form of the molecule in different pH environments. In basic conditions, the free base form is generated, liberating the lone pair on the pyrrolidine nitrogen and making it a potent nucleophile. The pyridine nitrogen, with its lone pair in an sp2 orbital, remains a weaker nucleophilic center.

Reactions with Electrophilic Species

Both nitrogen centers can react with electrophiles such as alkyl halides and acylating agents. gcwgandhinagar.comyoutube.com The outcome of these reactions is largely dependent on the relative nucleophilicity of the two nitrogen atoms and the reaction conditions.

Alkylation: In the free base form, the pyrrolidine nitrogen is the primary site of alkylation due to its greater nucleophilicity. Reaction with an alkyl halide (R-X) would predominantly yield an N-alkylpyrrolidinium species. The pyridine nitrogen can also be alkylated, forming a quaternary pyridinium (B92312) salt, but this generally requires harsher conditions or protection of the more reactive pyrrolidine nitrogen. gcwgandhinagar.com

Acylation: Similarly, acylation with agents like acyl chlorides or anhydrides will preferentially occur at the pyrrolidine nitrogen. 4-Pyrrolidinopyridine (B150190) (PPY) and its derivatives are known to be powerful acylation catalysts, highlighting the high nucleophilicity of the exocyclic nitrogen. u-tokyo.ac.jp This suggests that the pyrrolidine nitrogen in 4-(pyrrolidin-2-yl)pyridine would be highly reactive towards acylation, forming an amide linkage.

Table 1: Comparison of Nitrogen Center Reactivity

| Feature | Pyrrolidine Nitrogen | Pyridine Nitrogen |

|---|---|---|

| Hybridization | sp³ | sp² |

| Basicity | More Basic | Less Basic |

| Nucleophilicity | More Nucleophilic | Less Nucleophilic |

| Primary Site of Protonation | Yes | No |

| Primary Site of Alkylation/Acylation | Yes | No (unless pyrrolidine is protected) |

Electrophilic Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes it less susceptible to electrophilic aromatic substitution (EAS) than benzene, and reactions typically require forcing conditions. gcwgandhinagar.comquora.com

Halogenation and Nitration Studies

Direct electrophilic halogenation and nitration of the pyridine ring are challenging. quora.comresearchgate.net

Halogenation: Electrophilic halogenation of unsubstituted pyridine is often difficult and may require high temperatures. google.comgoogle.com The substitution pattern is directed by the nitrogen atom, which deactivates the ortho (2,6) and para (4) positions more strongly than the meta (3,5) positions. quora.com However, the presence of the pyrrolidinyl substituent at the 4-position complicates this. While the pyrrolidinyl group itself is an activating group, the protonated pyridinium nitrogen under acidic conditions is strongly deactivating. A more modern approach for selective 4-halogenation involves the installation of a phosphine (B1218219) group at the 4-position, which is then displaced by a halide nucleophile via an SNAr pathway. nih.govchemrxiv.org

Nitration: The nitration of pyridine requires harsh conditions, such as using fuming sulfuric acid and nitric acid at high temperatures, and generally results in substitution at the 3-position in very low yields. researchgate.net The strong acidic medium required for nitration fully protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. researchgate.netrsc.org For 4-substituted pyridines, nitration can be directed to the meta-position (3-position) relative to the ring nitrogen. acs.org An alternative strategy to achieve nitration involves the formation of a pyridine N-oxide, which activates the 4-position for electrophilic attack. quimicaorganica.orgresearchgate.net Subsequent removal of the oxygen atom yields the 4-nitropyridine (B72724) derivative.

Cross-Coupling Reactions at Pyridine Substituent Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds with pyridine rings. nih.govresearchgate.net These reactions typically involve a halopyridine derivative as the electrophilic partner. To utilize 4-(pyrrolidin-2-yl)pyridine in such a reaction, it would first need to be halogenated at a specific position on the pyridine ring (e.g., at C-2 or C-3).

Once a halogenated derivative, such as 2-bromo-4-(pyrrolidin-2-yl)pyridine, is synthesized, it can be coupled with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. researchgate.netcdnsciencepub.com The Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups, making it a versatile tool for modifying the pyridine scaffold. nih.gov However, the efficiency of coupling reactions involving pyridines can sometimes be hampered by the coordinating ability of the pyridine nitrogen with the palladium catalyst. rsc.org

Table 2: Summary of Electrophilic Reactions on the Pyridine Ring

| Reaction | Conditions | Expected Outcome for 4-(Pyrrolidin-2-yl)pyridine |

|---|---|---|

| Halogenation | Harsh (e.g., high temp.) or via phosphonium (B103445) salt displacement. google.comnih.gov | Substitution at the 3-position or other available positions, depending on the method. |

| Nitration | Harsh (e.g., H₂SO₄/HNO₃, high temp.). researchgate.net | Substitution at the 3-position. |

| Suzuki Coupling | Requires prior halogenation, then Pd catalyst, base, boronic acid. nih.gov | C-C bond formation at the position of the halogen substituent. |

Redox Chemistry of the Pyridine and Pyrrolidine Rings

The pyridine and pyrrolidine rings exhibit distinct behaviors under reducing and oxidizing conditions.

Reduction: The pyridine ring can be reduced to piperidine (B6355638) through catalytic hydrogenation using catalysts like platinum, nickel, or rhodium, often under high pressure and temperature. wikipedia.orgclockss.orggatech.edu Milder reducing agents can lead to partially hydrogenated products like dihydropyridines or tetrahydropyridines. wikipedia.orgliv.ac.uk For instance, reduction with samarium diiodide in the presence of water can efficiently reduce pyridine to piperidine at room temperature. clockss.org Formic acid has also been employed for the reduction of the pyridine ring. acs.org The saturated pyrrolidine ring is generally stable to these reduction conditions.

Oxidation: The pyrrolidine ring is more susceptible to oxidation than the pyridine ring. Mild thermal oxidation of pyrrolidine can lead to the formation of 2-pyrrolidone and subsequently more complex, colored polymeric materials. tamu.edu Chemical oxidation of N-protected pyrrolidines can occur at the α-carbon to the nitrogen, forming N-acyliminium ion intermediates. nih.govresearchgate.net In biological systems, cytochrome P450 enzymes can mediate the δ-oxidation of a pyrrolidine ring, leading to ring-opening. nih.gov The pyridine nitrogen can be oxidized to a pyridine N-oxide using peracids. wikipedia.org The redox potential of pyridine derivatives can be studied using techniques like cyclic voltammetry, which shows processes corresponding to the reduction and oxidation of the molecule. researchgate.netresearchgate.netrsc.orgwpmucdn.comuniv-lyon1.fr

Reduction Pathways Leading to Piperidine and Pyrrolidine Derivatives

The reduction of the pyridine ring in 4-(Pyrrolidin-2-yl)pyridinehydrochloride to a piperidine derivative is a chemically significant transformation, yielding a more flexible, saturated heterocyclic system. Several established methods for pyridine reduction can be hypothetically applied to this specific substrate.

Catalytic Hydrogenation: This is a widely employed method for the reduction of pyridines to piperidines. researchgate.net The reaction typically involves hydrogen gas and a heterogeneous catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). researchgate.net The conditions often require elevated pressure and temperature to overcome the aromaticity of the pyridine ring. researchgate.net For 4-(Pyrrolidin-2-yl)pyridine, catalytic hydrogenation would be expected to selectively reduce the pyridine ring to a piperidine ring, yielding 4-(Pyrrolidin-2-yl)piperidine. The choice of catalyst and reaction conditions would be crucial to avoid undesired side reactions, such as hydrogenolysis of the C-N bond in the pyrrolidine ring.

Electrocatalytic Hydrogenation: A more recent and milder approach to pyridine reduction is electrocatalytic hydrogenation. chemrxiv.orgacs.org This method utilizes an electric current to drive the hydrogenation process at ambient temperature and pressure, often with a rhodium-based cathode. chemrxiv.orgacs.org This technique could offer a more energy-efficient and selective pathway for the synthesis of 4-(Pyrrolidin-2-yl)piperidine from its pyridine precursor.

Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce pyridines, they are generally less selective and can lead to over-reduction or side products. dtic.millibretexts.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce an unactivated pyridine ring. libretexts.orgresearchgate.net However, its reactivity can be enhanced by the addition of a Lewis acid, such as aluminum chloride, which may allow for the reduction of pyridine derivatives under specific conditions. researchgate.net The application of NaBH₄ to pyridinium salts, formed by N-alkylation or protonation, is a more common strategy for achieving reduction to tetrahydropyridines, which can then be further reduced to piperidines. masterorganicchemistry.com Given that the starting material is a hydrochloride salt, the pyridine nitrogen is already protonated, which might facilitate a hydride-based reduction.

Table 1: Potential Reduction Methods for 4-(Pyrrolidin-2-yl)pyridine

| Method | Reagents and Conditions | Expected Product | Potential Challenges |

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C, elevated pressure/temperature | 4-(Pyrrolidin-2-yl)piperidine | Ring opening of pyrrolidine, other side reactions |

| Electrocatalytic Hydrogenation | Electric current, Rh cathode, ambient conditions | 4-(Pyrrolidin-2-yl)piperidine | Catalyst deactivation |

| Hydride Reduction (modified) | NaBH₄/Lewis Acid or reduction of pyridinium form | 4-(Pyrrolidin-2-yl)tetrahydropyridine | Incomplete reduction, low selectivity |

Oxidation Studies of Nitrogen and Carbon Centers

The oxidation of this compound can occur at several positions, including the nitrogen atoms of both the pyridine and pyrrolidine rings, as well as the carbon atoms within both heterocyclic structures.

Oxidation of Nitrogen Centers: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA). This transformation introduces a new functional group that can alter the electronic properties and reactivity of the pyridine ring. The pyrrolidine nitrogen, being a secondary amine, is also susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of hydroxylamines, nitroxides, or imines. The protonation of one of the nitrogen atoms in the hydrochloride salt would likely deactivate it towards oxidation under certain conditions.

Oxidation of Carbon Centers: The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen (alpha-carbons), are susceptible to oxidation. This can lead to the formation of lactams (cyclic amides). For instance, the oxidation of pyrrolidine derivatives can yield pyrrolidin-2-ones or pyrrolidin-5-ones. The pyridine ring is generally resistant to oxidation due to its aromaticity. However, under harsh conditions or with specific reagents, oxidative degradation of the ring can occur.

Mechanistic Elucidation of Key Transformations Involving this compound

While specific mechanistic studies for reactions involving this compound are scarce in the available literature, the mechanisms of related transformations provide a basis for understanding its reactivity.

Mechanism of Pyridine Reduction: The catalytic hydrogenation of pyridines is generally understood to proceed through a series of steps involving the adsorption of the pyridine ring onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms, leading to the formation of di-, tetra-, and finally hexahydropyridine (piperidine). The exact mechanism can vary depending on the catalyst, solvent, and reaction conditions.

The reduction of pyridinium salts with sodium borohydride typically involves the initial nucleophilic attack of a hydride ion at the 2- or 4-position of the pyridine ring, which is activated by the positive charge on the nitrogen. This leads to the formation of a dihydropyridine (B1217469) intermediate, which can then be further reduced or isomerize.

Mechanism of Oxidation: The oxidation of the pyridine nitrogen to an N-oxide with a peroxy acid is believed to proceed through a concerted mechanism where the oxygen atom of the peroxy acid is transferred to the nitrogen atom.

The oxidation of the carbon centers of the pyrrolidine ring likely involves radical or ionic intermediates, depending on the oxidant used. For instance, oxidation at the carbon alpha to the nitrogen can be initiated by the abstraction of a hydrogen atom, followed by the introduction of an oxygen-containing functional group.

It is important to emphasize that these mechanistic descriptions are based on general principles and studies of related compounds. Detailed experimental and computational studies would be necessary to fully elucidate the specific reaction mechanisms for this compound.

Application As a Chemical Scaffold and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 4-(pyrrolidin-2-yl)pyridine makes it an ideal starting material for synthesizing more elaborate heterocyclic frameworks. Both the secondary amine of the pyrrolidine (B122466) and the nitrogen atom of the pyridine (B92270) ring, along with the respective ring carbons, can participate in various cyclization and annulation reactions.

The 4-(pyrrolidin-2-yl)pyridine scaffold is well-suited for the synthesis of complex fused and bridged polycyclic systems. The pyrrolidine nitrogen can act as a nucleophile to initiate intramolecular cyclizations, while the pyridine ring can participate in cycloaddition reactions or undergo functionalization to build additional rings.

One strategy involves the ring contraction of pyridines to yield pyrrolidine derivatives that possess a bicyclic structure. For instance, a photo-promoted reaction between pyridine derivatives and silylborane can produce pyrrolidines with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which is a bridged ring system. osaka-u.ac.jpnih.gov This methodology highlights the potential to transform the pyridine portion of the molecule into a more complex, saturated framework. Furthermore, transition-metal-catalyzed "cut-and-sew" reactions, which involve the cleavage and subsequent formation of C-C bonds, represent a powerful strategy for accessing diverse bridged and fused ring scaffolds from cyclic ketones. nih.gov The pyrrolidine moiety can serve as a directing group or a tether in such transformations. The synthesis of complex fused-ring polycyclic compounds, such as heptacyclic pyrrolo[2,1-a]isoquinolines, has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating a viable pathway for elaborating the pyrrolidine-pyridine core into larger systems. thieme.de

Table 1: Synthetic Strategies for Fused and Bridged Systems from Pyridine/Pyrrolidine Precursors

| Strategy | Precursor Type | Resulting System | Key Transformation |

|---|---|---|---|

| Photo-promoted Ring Contraction | Pyridines | 2-azabicyclo[3.1.0]hex-3-ene (Bridged) | Reaction with silylborane osaka-u.ac.jpnih.gov |

| 1,3-Dipolar Cycloaddition | Isoquinolinium N-ylides | Fused-ring Heptacyclic Pyrrolidines | Reaction with dienones thieme.de |

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the synthesis of spiro-heterocycles. nih.gov A prevalent method involves the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. enamine.netresearchgate.net

The 4-(pyrrolidin-2-yl)pyridine can serve as a precursor to an azomethine ylide. By reacting the secondary amine of the pyrrolidine ring with an aldehyde or ketone, an intermediate iminium ion is formed, which upon deprotonation generates the 1,3-dipole. This ylide can then react with various electron-deficient alkenes in a concerted cycloaddition to furnish highly substituted spiro-pyrrolidines stereoselectively. rsc.org This approach allows for the one-pot, three-component synthesis of complex spirocyclic systems containing both pyrrolidine and other heterocyclic motifs. nih.govrsc.org

Role in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netacsgcipr.org The structure of 4-(pyrrolidin-2-yl)pyridine, featuring a nucleophilic secondary amine and a pyridine ring, makes it an excellent substrate for MCRs designed to synthesize pyridine and pyrrolidine derivatives. researchgate.netdntb.gov.ua

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an amine (like the pyrrolidine nitrogen) to form a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine. acsgcipr.orgmdpi.com The pyrrolidine moiety can be incorporated directly into the final structure, leading to complex molecules in a single step. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, can also utilize the amine functionality of the pyrrolidine ring to introduce further diversity and build complex peptide-like or depsipeptide structures. mdpi.com The versatility of MCRs enables the rapid generation of libraries of compounds based on the 4-(pyrrolidin-2-yl)pyridine scaffold for applications in drug discovery. researchgate.net

Utilization in the Synthesis of Chiral Compounds and Auxiliaries

The inherent chirality of 4-(pyrrolidin-2-yl)pyridine, which exists as (R) and (S) enantiomers, makes it a highly valuable asset in asymmetric synthesis. It can be used as a chiral building block, a chiral auxiliary, or a precursor to chiral catalysts. nih.govnih.gov

The stereocenter at the 2-position of the pyrrolidine ring can effectively control the stereochemical outcome of reactions at other sites in the molecule or in other reacting partners. This principle is fundamental to both diastereoselective and enantioselective synthesis.

In diastereoselective synthesis , the existing chiral center directs the formation of a new stereocenter with a specific configuration. For instance, alkylation of an enolate derived from a derivative of 4-(pyrrolidin-2-yl)pyridine would likely proceed from the less sterically hindered face, leading to one diastereomer in preference to the other.

In enantioselective synthesis , derivatives of 4-(pyrrolidin-2-yl)pyridine are used as chiral catalysts. C2-symmetric analogues of 4-(pyrrolidino)pyridine have been developed as potent chiral nucleophilic catalysts for acyl transfer reactions, achieving effective kinetic resolution of racemic alcohols. rsc.orgresearchgate.net Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov Furthermore, the pyrrolidine motif is central to organocatalysis, where it can activate substrates through the formation of chiral enamines or iminium ions, guiding the approach of a nucleophile to one face of the molecule. rsc.orgnih.gov The regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium (B92312) salts, for example, allows for the synthesis of enantioenriched 1,4-dihydropyridines. rsc.org

Table 2: Examples of Asymmetric Synthesis Involving Pyrrolidine/Pyridine Scaffolds

| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Acylative Kinetic Resolution | C2-symmetric 4-(pyrrolidino)pyridine | 1-Phenylethanol | Chiral alcohol/ester | High enantiomeric excess rsc.orgresearchgate.net |

| Alkene Difunctionalization | Palladium complex with chiral ligand | ortho-Vinyl phenols, amines | Complex pyrrolidines | High enantio- and diastereoselectivity nih.gov |

| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | α,β-Unsaturated aldehydes, nitromethane | γ-Nitro aldehydes | Up to >99% ee rsc.org |

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. mdpi.com Amino acids, such as L-proline, are cornerstone members of the chiral pool. Enantiomerically pure (S)- or (R)-4-(pyrrolidin-2-yl)pyridine can be synthesized from such chiral precursors or be considered a chiral pool compound itself. mdpi.comrsc.org

Derivatization for Scaffold Diversity

The strategic modification of the 4-(pyrrolidin-2-yl)pyridine scaffold is crucial for exploring its chemical space and developing new molecular entities. The primary sites for derivatization are the nitrogen atom of the pyrrolidine ring and, to a lesser extent, the carbon atoms of both the pyrrolidine and pyridine rings. These modifications allow for the systematic alteration of the compound's physicochemical properties, such as polarity, lipophilicity, and basicity, which are critical for its function in different chemical and biological systems.

The secondary amine within the pyrrolidine ring is a key functional group that can be readily alkylated. This reaction is a foundational method for introducing alkyl groups onto the nitrogen atom.

N-Alkylation: The reaction of the secondary amine with an alkyl halide (such as an alkyl iodide or bromide) leads to the formation of a tertiary amine. This transformation is a standard procedure in organic chemistry. If this tertiary amine is further treated with another equivalent of an alkyl halide, a quaternary ammonium (B1175870) salt is formed. The general scheme for this process is outlined below.

Step 1 (N-Alkylation): 4-(pyrrolidin-2-yl)pyridine + R-X → 4-(1-alkylpyrrolidin-2-yl)pyridine

Step 2 (Quaternization): 4-(1-alkylpyrrolidin-2-yl)pyridine + R'-X → 1-alkyl-2-(pyridin-4-yl)pyrrolidin-1-ium-R'-yl halide

While this is a chemically feasible pathway, specific examples of synthesizing quaternary ammonium derivatives directly from the 4-(pyrrolidin-2-yl)pyridine scaffold are not extensively detailed in the available research literature. However, the synthesis of quaternary ammonium salts from related heterocyclic compounds is a well-established field, suggesting the potential for applying these methods to the target scaffold.

Beyond N-alkylation, the pyrrolidine nitrogen offers a gateway for introducing a wide array of functional groups, thereby expanding the structural diversity of the scaffold. Common derivatization reactions at the secondary amine include N-acylation and N-sulfonylation.

N-Acylation: This reaction involves treating the 4-(pyrrolidin-2-yl)pyridine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This results in the formation of an amide linkage. This method is widely used to introduce carbonyl-containing moieties. For instance, the reaction of pyrrolidine with acetyl chloride yields N-acetylpyrrolidine. researchgate.net This type of transformation can be applied to introduce a variety of acyl groups to the 4-(pyrrolidin-2-yl)pyridine scaffold.

N-Sulfonylation: The secondary amine can also react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This functional group is a key component in many pharmaceutical compounds. The synthesis of sulfonamides from aminopyridines is a common practice in medicinal chemistry. researchgate.net

Functionalization of the Pyridine Ring: While derivatization of the pyrrolidine nitrogen is more direct, the pyridine ring can also be functionalized. Methods such as C-H activation and sulfonylation have been developed for pyridine and its derivatives. rptu.dechemistryviews.orgnih.gov These advanced synthetic techniques could potentially be used for the late-stage functionalization of the 4-(pyrrolidin-2-yl)pyridine scaffold, allowing for the introduction of substituents at specific positions on the pyridine ring.

The synthesis of complex molecules containing the 2-substituted pyrrolidine motif often involves using functionalized precursors, such as the amino acid proline, from the outset of the synthetic route. nih.gov This strategy allows for the incorporation of desired functional groups and stereochemistry early in the process, which are then carried through to the final 4-(pyrrolidin-2-yl)pyridine derivative.

Below is a table summarizing the potential derivatization reactions for the 4-(pyrrolidin-2-yl)pyridine scaffold based on the general reactivity of its constituent functional groups.

| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl | Tertiary Amine |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium | Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Acyl | Amide |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonyl | Sulfonamide |

Coordination Chemistry and Ligand Design with 4 Pyrrolidin 2 Yl Pyridinehydrochloride

Metal Complexation Studies with Transition Metals and Lanthanides

The coordination chemistry of pyridine (B92270) derivatives with transition metals and lanthanides is extensive. nih.govescholarship.org As a ligand, 4-(pyrrolidin-2-yl)pyridine can engage in metal binding, leading to the formation of coordination complexes. jscimedcentral.com The specific nature of these interactions, including the binding mode and the stability of the resulting complexes, is fundamental to their application.

The 4-(pyrrolidin-2-yl)pyridine ligand can adopt several binding modes upon complexation with a metal center. The most common mode involves coordination through the lone pair of electrons on the pyridine nitrogen atom, which is readily available for donation to a metal ion. jscimedcentral.com In this monodentate fashion, it behaves similarly to other simple pyridine ligands.

However, the presence of the pyrrolidine (B122466) nitrogen allows for the possibility of bidentate chelation, where both the pyridine and the pyrrolidine nitrogen atoms coordinate to the same metal center. This chelation forms a stable five-membered ring, which can significantly influence the geometry and stability of the resulting complex. The coordination geometry around the metal center—such as octahedral, square planar, or tetrahedral—is dictated by the metal ion's electronic configuration, coordination number, and the steric and electronic properties of the ligand itself. researchgate.net For instance, in complexes with transition metals like Ni(II), Cu(I), or Ag(I), pyridine-based ligands can lead to various coordination numbers and geometries. jscimedcentral.commdpi.com

The stability of metal complexes can be evaluated from both thermodynamic and kinetic perspectives. gcnayanangal.com Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, often quantified by the formation constant (Kf). gcnayanangal.com Kinetic stability, on the other hand, pertains to the speed at which a complex undergoes ligand exchange reactions and is described in terms of lability or inertness. slideshare.netslideshare.net

Several factors influence the stability of complexes formed with 4-(pyrrolidin-2-yl)pyridine:

The Chelate Effect : When the ligand acts in a bidentate fashion, the resulting chelate complex is generally more thermodynamically stable than a comparable complex with two separate monodentate ligands. This is due to a favorable increase in entropy upon formation.

Metal Ion Properties : The charge, size, and electron configuration of the metal ion are crucial. gcnayanangal.com Generally, stability increases with a higher charge-to-radius ratio of the central metal ion. gcnayanangal.com

Ligand Basicity : The basicity of the nitrogen donor atoms influences the strength of the metal-ligand bond. 4-Pyrrolidinopyridine (B150190) is known to be a strong base, which suggests it can form robust coordinate bonds. wikipedia.org

| Factor | Influence on Complex Stability | General Trend |

|---|---|---|

| Chelate Effect | Bidentate coordination leads to the formation of a stable ring structure. | Increases thermodynamic stability. |

| Metal Ion Charge | Higher charge on the central metal ion increases electrostatic attraction with the ligand. | Increases stability. gcnayanangal.com |

| Metal Ion Radius | Smaller ionic radius for a given charge leads to a shorter, stronger metal-ligand bond. | Increases stability. gcnayanangal.com |

| Ligand Basicity | More basic ligands are stronger electron donors. | Forms more stable complexes. |

Application as a Ligand in Catalysis

The structural features of 4-(pyrrolidin-2-yl)pyridine make it and its derivatives highly valuable as ligands in catalysis. By modifying the pyrrolidine ring, it is possible to introduce chirality and other functional groups, leading to specialized catalytic applications.

Chiral derivatives of 4-(pyrrolidin-2-yl)pyridine are particularly effective as nucleophilic catalysts in asymmetric synthesis. nih.gov C2-symmetric analogues, where the pyrrolidine ring is substituted at the 2 and 5 positions, have been developed and employed extensively in asymmetric acyl transfer reactions. jst.go.jpresearchgate.net These catalysts are capable of precise molecular recognition, allowing for high levels of enantioselectivity and site-selectivity in complex molecules. jst.go.jp

For example, C2-symmetric chiral 4-pyrrolidinopyridine (PPY) catalysts have been successfully used in the acylative kinetic resolution of racemic alcohols, such as 1-phenylethanol. researchgate.net The efficiency of these catalysts is highly dependent on the stereochemistry of the chiral side chains on the pyrrolidine ring, which control the approach of the substrate to the active site. jst.go.jpresearchgate.net Planar-chiral derivatives have also been utilized in asymmetric coupling reactions involving ketenes and carbonyl compounds. researchgate.net

| Catalyst Structure | Reaction Time (h) | Conversion (%) | Selectivity Factor (s) |

|---|---|---|---|

| C2-Symmetric PPY with Alkoxy Substituents | 24 | 50 | 12 |

| C2-Symmetric PPY with Phenyl Ether Substituents | 24 | 49 | 20 |

Catalytic systems can be broadly classified as either homogeneous or heterogeneous. nih.gov

Homogeneous Catalysis : In these systems, the catalyst and reactants exist in the same phase, typically a liquid solution. The chiral PPY derivatives used in asymmetric acyl transfer reactions are prime examples of homogeneous catalysts. jst.go.jpresearchgate.net They offer high activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations.

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants. While the soluble PPY catalysts are effective, their separation and recovery from the reaction mixture can be challenging. To address this, ligands can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. researchgate.net This approach facilitates catalyst recycling, making the process more economical and environmentally friendly. researchgate.netnih.gov The performance of such supported catalysts depends heavily on the nature of the support and the method of immobilization. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of 4-(Pyrrolidin-2-yl)pyridine hydrochloride. These calculations offer a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 4-(Pyrrolidin-2-yl)pyridine hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict key structural parameters. scispace.com These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.

Theoretical studies on related pyridine (B92270) derivatives demonstrate that DFT is effective in calculating these geometric parameters, which often show excellent agreement with experimental data from X-ray crystallography. researchgate.net The analysis also extends to the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MESP), which can identify regions susceptible to electrophilic or nucleophilic attack. scispace.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Pyridine-Pyrrolidine Scaffold Note: This data is representative of typical DFT outputs for similar molecular scaffolds and is for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-C(pyrrolidine) | 1.52 Å |

| Bond Angle | C-N-C (pyrrolidine) | 108.5° |

| Dihedral Angle | Pyridine Ring Plane - Pyrrolidine (B122466) Ring | 85.3° |

| HOMO Energy | - | -6.5 eV |

| LUMO Energy | - | -1.2 eV |

Theoretical chemistry can map out potential reaction pathways for the synthesis or metabolism of 4-(Pyrrolidin-2-yl)pyridine hydrochloride. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy and feasibility of a proposed chemical transformation. This is critical for optimizing synthetic routes and understanding potential metabolic liabilities.

For instance, studies on pyridine combustion have utilized reactive force field molecular dynamics to explore complex reaction mechanisms at an atomic level, identifying key intermediates and pathways for the formation of various products. ucl.ac.uk Similar principles can be applied to predict the reactivity of the pyrrolidine or pyridine rings, such as their susceptibility to oxidation or substitution reactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational tools for exploring how a small molecule like 4-(Pyrrolidin-2-yl)pyridine hydrochloride might interact with a biological target, such as an enzyme or receptor. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. This technique allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. The five-membered pyrrolidine ring is a versatile scaffold that allows for the exploration of three-dimensional space to fit into ligand binding sites. nih.gov

In silico docking studies on other pyridine-bearing pyrazoline derivatives have successfully predicted binding modes and identified crucial amino acid interactions within enzyme active sites, such as COX-2. researchgate.net For 4-(Pyrrolidin-2-yl)pyridine hydrochloride, docking could reveal how the pyridine nitrogen and the pyrrolidine NH group act as hydrogen bond donors or acceptors, and how the aromatic and aliphatic rings engage in hydrophobic interactions.

Table 2: Representative Molecular Docking Results for a Pyrrolidine-Based Ligand Note: This table illustrates typical data obtained from a molecular docking simulation and is not specific to 4-(Pyrrolidin-2-yl)pyridinehydrochloride.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | Asp145 | Hydrogen Bond (with Pyrrolidine NH) |

| Phe80 | π-π Stacking (with Pyridine Ring) | ||

| Receptor Y | -7.2 | Tyr208 | Hydrogen Bond (with Pyridine N) |

| Leu150, Val155 | Hydrophobic Interaction |

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations can reveal the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. researchgate.net The non-planar nature of the pyrrolidine ring allows for significant conformational diversity, a phenomenon known as "pseudorotation". nih.gov

Structure-Based Design Principles for this compound Analogues

The insights gained from quantum chemical calculations, docking, and MD simulations form the basis of structure-based drug design. By understanding how 4-(Pyrrolidin-2-yl)pyridine hydrochloride and its constituent parts interact with a target, chemists can rationally design analogues with improved properties.

For example, if docking studies indicate that a specific region of the binding pocket is unoccupied, the scaffold can be modified to include substituents that form additional favorable interactions. The stereocenters present in the pyrrolidine scaffold are particularly important, as they allow chemists to develop molecules with specific configurations to optimize fit within a binding site. nih.gov Similarly, if MD simulations show that a key hydrogen bond is unstable, the molecule can be altered to create a more rigid or pre-organized conformation that enhances this interaction. This iterative process of computational analysis followed by chemical synthesis is a cornerstone of modern medicinal chemistry.

Pharmacophore Modeling (for scaffold design)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 4-(Pyrrolidin-2-yl)pyridine scaffold, which is a key component of various biologically active compounds, pharmacophore models help in understanding its interaction with target proteins and in designing novel molecules with enhanced affinity and selectivity.

The 4-(Pyrrolidin-2-yl)pyridine structure presents several key pharmacophoric features that are crucial for its biological activity. These features include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. The pyridine ring's nitrogen atom is a prominent hydrogen bond acceptor, while the pyrrolidine ring's nitrogen can act as a hydrogen bond donor or acceptor depending on its protonation state. nih.govresearchgate.netacs.org The aliphatic nature of the pyrrolidine ring and the aromatic character of the pyridine ring contribute to hydrophobic interactions. nih.govresearchgate.net

The spatial arrangement of these features is critical. For instance, the distance and relative orientation between the hydrogen bond acceptor on the pyridine ring and the features on the pyrrolidine ring can significantly influence the binding affinity to a target receptor. researchgate.net The stereochemistry of the pyrrolidine ring at the C2 position also plays a vital role in defining the three-dimensional geometry of the molecule and, consequently, its interaction with chiral biological macromolecules. nih.govresearchgate.net

By elucidating these critical features, pharmacophore models serve as a blueprint for the design of new analogs. Medicinal chemists can use these models to guide the modification of the 4-(Pyrrolidin-2-yl)pyridine scaffold, introducing new functional groups or altering existing ones to improve potency and other pharmacological properties.

Table 1: Potential Pharmacophoric Features of the 4-(Pyrrolidin-2-yl)pyridine Scaffold

| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donor residues in the target protein. nih.govresearchgate.net |

| Hydrogen Bond Donor/Acceptor | Pyrrolidine Nitrogen | Can act as a donor (in protonated form) or acceptor, depending on the environment. nih.govresearchgate.net |

| Hydrophobic Region | Pyridine Ring | Aromatic interactions with hydrophobic pockets of the target. researchgate.net |

| Hydrophobic Region | Pyrrolidine Ring | Aliphatic hydrophobic interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies (for scaffold design)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uran.ua For the 4-(Pyrrolidin-2-yl)pyridine scaffold, QSAR models are invaluable for predicting the activity of newly designed analogs and for understanding the physicochemical properties that govern their biological effects. mdpi.com

In a typical QSAR study involving the 4-(Pyrrolidin-2-yl)pyridine scaffold, a set of derivatives with known biological activities is used to build a predictive model. Various molecular descriptors are calculated for each compound, quantifying different aspects of their chemical structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. nih.govmdpi.com

For instance, electronic descriptors such as the partial charges on the pyridine and pyrrolidine nitrogens can provide insights into their hydrogen bonding capacity. Steric descriptors, like molecular volume or surface area, can indicate how the size and shape of substituents on the scaffold affect binding to a receptor. uran.ua Hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), are crucial for understanding the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target protein. uran.ua

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of virtual compounds based on the 4-(Pyrrolidin-2-yl)pyridine scaffold before their actual synthesis. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. scispace.comnih.gov The insights gained from the contribution of different descriptors in the QSAR model also guide the rational design of more effective molecules. mdpi.com

Table 2: Illustrative Descriptors for a QSAR Study of 4-(Pyrrolidin-2-yl)pyridine Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. uran.ua |

| Partial Charge on Nitrogen Atoms | Modulates the strength of hydrogen bonds. | |

| Steric | Molecular Volume | Affects the fit of the molecule within the binding site. uran.ua |

| Surface Area | Relates to the extent of interaction with the target surface. uran.ua | |

| Hydrophobic | LogP | Governs the compound's solubility and ability to interact with hydrophobic regions. uran.ua |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(Pyrrolidin-2-yl)pyridine hydrochloride in solution. The formation of the hydrochloride salt, with protonation occurring at the more basic pyridine (B92270) nitrogen, significantly influences the chemical shifts of the pyridine ring protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For 4-(Pyrrolidin-2-yl)pyridine hydrochloride, the aromatic region is expected to show two distinct signals corresponding to the four protons of the pyridinium (B92312) ring. The protons ortho to the protonated nitrogen (H-2' and H-6') are shifted significantly downfield compared to those in the meta positions (H-3' and H-5') due to the electron-withdrawing effect of the positive charge. The aliphatic region of the spectrum would display complex multiplets for the seven protons of the pyrrolidine (B122466) ring, including the methine proton at the C-2 position and the diastereotopic methylene (B1212753) protons at C-3, C-4, and C-5. An exchangeable proton signal for the two N-H protons (one on the pyrrolidine ring and one on the pyridinium ion) would also be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals. The carbons of the pyridinium ring (C-2', C-3', C-4', C-5', C-6') will have characteristic chemical shifts, with the carbon atom attached to the pyrrolidine ring (C-4') and those adjacent to the nitrogen (C-2', C-6') being most affected by protonation. The four carbon signals of the pyrrolidine ring (C-2, C-3, C-4, C-5) will appear in the aliphatic region of the spectrum.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons, which is essential for tracing the spin systems within the pyrrolidine and pyridinium rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the pyrrolidinyl and pyridinium rings.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-(Pyrrolidin-2-yl)pyridine hydrochloride Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrolidine C-2 | Multiplet | ~60-65 |

| Pyrrolidine C-3 | Multiplet | ~25-30 |

| Pyrrolidine C-4 | Multiplet | ~24-29 |

| Pyrrolidine C-5 | Multiplet | ~45-50 |

| Pyrrolidine N-H | Broad Singlet | N/A |

| Pyridinium C-2'/6' | Doublet | ~150-155 |

| Pyridinium C-3'/5' | Doublet | ~125-130 |

| Pyridinium C-4' | N/A | ~140-145 |

| Pyridinium N-H | Broad Singlet | N/A |

The pyrrolidine ring is not planar and can adopt various conformations, such as the envelope or twist forms. Furthermore, there may be restricted rotation around the single bond connecting the chiral C-2 of the pyrrolidine ring and the C-4' of the pyridinium ring. At room temperature, the rate of interconversion between different conformers may be fast on the NMR timescale, resulting in time-averaged signals for the pyrrolidine protons.

Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. By lowering the temperature of the sample, the rate of conformational exchange can be slowed. If the exchange rate becomes slow enough, the averaged signals may broaden and then resolve into separate, distinct signals for each conformer (a process known as decoalescence). Analysis of the spectra at different temperatures allows for the determination of the energy barriers (activation energy) associated with these conformational changes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of 4-(Pyrrolidin-2-yl)pyridine hydrochloride, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 4-(Pyrrolidin-2-yl)pyridine hydrochloride, analysis in positive ion mode would detect the protonated molecule (the cation), [C₉H₁₃N₂]⁺. The experimentally measured monoisotopic mass can be determined to several decimal places, which allows for the calculation of a unique elemental formula. This serves as definitive confirmation of the compound's chemical formula, distinguishing it from any isomers or other compounds with the same nominal mass.

Table 2: Theoretical Mass for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Cation | [C₉H₁₃N₂]⁺ | 149.1073 |

Tandem Mass Spectrometry (MS/MS) is used to investigate the structure of the molecular ion by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the parent ion of interest (e.g., m/z 149.1073) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule.

Plausible fragmentation pathways for the [C₉H₁₃N₂]⁺ ion would likely involve the cleavage of the pyrrolidine ring or the bond connecting the two heterocyclic systems. Key expected fragmentation steps include:

Cleavage at the C2-C(Py) bond: This would lead to the formation of a pyridinium ion fragment and a pyrrolidinyl radical, or vice versa.

Loss of ethylene (B1197577) from the pyrrolidine ring: A common fragmentation pathway for pyrrolidines involves a retro-Diels-Alder-type reaction, leading to the loss of a neutral C₂H₄ molecule.

Ring-opening of the pyrrolidine: This can lead to a series of subsequent fragmentations and rearrangements, generating a cascade of smaller product ions.

Elucidating these pathways helps to confirm the specific arrangement of the atoms and the connectivity of the two ring systems, distinguishing it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on the molecule's structure and connectivity, single-crystal X-ray crystallography offers the most definitive and detailed picture of the compound's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

For 4-(Pyrrolidin-2-yl)pyridine hydrochloride, a successful crystallographic analysis would reveal:

Absolute Confirmation of Connectivity: It would unambiguously confirm that the pyrrolidine ring is attached to the pyridine ring at the C-2 position.

Conformation of the Pyrrolidine Ring: The analysis would identify the specific solid-state conformation of the five-membered ring (e.g., envelope or twist) and the relative orientation of its substituents.

Intermolecular Interactions: Crucially, it would detail the hydrogen bonding network and other intermolecular forces that define the crystal packing. This includes the interaction between the chloride anion and the protonated pyridinium nitrogen (N'-H⁺···Cl⁻) as well as the pyrrolidine N-H group, which can act as a hydrogen bond donor. These interactions govern the macroscopic properties of the crystalline solid.

Table 3: Typical Crystallographic Data Expected for 4-(Pyrrolidin-2-yl)pyridine hydrochloride Note: These values are illustrative and based on typical parameters for similar organic hydrochloride salts.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-C Bond Length (aromatic) | ~1.38 - 1.40 Å |

| C-N Bond Length (aromatic) | ~1.33 - 1.35 Å |

| C-C Bond Length (aliphatic) | ~1.52 - 1.54 Å |

| C-N Bond Length (aliphatic) | ~1.47 - 1.49 Å |

| N'-H···Cl⁻ Hydrogen Bond Distance | ~3.0 - 3.2 Å |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov For a chiral molecule like 4-(Pyrrolidin-2-yl)pyridine hydrochloride, which contains a stereocenter at the 2-position of the pyrrolidine ring, SCXRD can unequivocally establish its absolute configuration as either (R) or (S).

The technique involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is dependent on the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration, anomalous dispersion effects are utilized. nih.gov When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true absolute structure. nih.gov While obtaining a single crystal suitable for SCXRD can be a challenge, the technique provides unparalleled detail on molecular geometry. nih.gov

The data obtained from an SCXRD analysis of 4-(Pyrrolidin-2-yl)pyridine hydrochloride would be presented in a detailed crystallographic information file (CIF), containing parameters such as those listed in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal lattice and its contents. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the fundamental repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. |

| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles within the molecule. |

Other Spectroscopic Techniques for Specific Research Inquiries